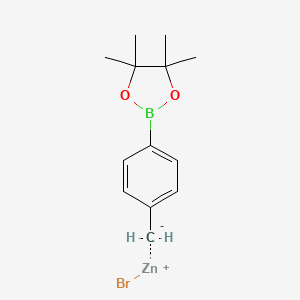
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound that is widely used in organic synthesis. This compound is particularly notable for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide undergoes several types of chemical reactions, including:
Cross-coupling reactions: These reactions are facilitated by palladium or nickel catalysts and are used to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium or nickel catalysts: These are commonly used in cross-coupling reactions.
Tetrahydrofuran: This solvent is often used due to its ability to stabilize organozinc compounds.
Inert atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products of reactions involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide is used extensively in scientific research for:
Organic synthesis: It is a key reagent in the formation of complex organic molecules.
Medicinal chemistry: The compound is used in the synthesis of potential drug candidates.
Materials science: It is employed in the development of new materials with unique properties.
Biological studies: The compound can be used to modify biomolecules for various applications.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic carbon atoms. This process is often catalyzed by transition metals such as palladium or nickel, which help to stabilize the reactive intermediates and promote the desired transformations.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is used in similar borylation reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in cross-coupling reactions.
Tetrahydroxydiboron: Used in hydroboration reactions.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide is unique due to its dual functionality, combining the reactivity of both boron and zinc. This allows for a wider range of chemical transformations compared to compounds that contain only one of these elements. Its stability in tetrahydrofuran also makes it a versatile reagent in various synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);2-(4-methanidylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BO2.BrH.Zn/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14;;/h6-9H,1H2,2-5H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEMTEXWFUBFOB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














